Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Flap endonuclease-1 DNA repair inhibition cancer therapeutics

Secure the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8) for systematic SAR. Avoid pre-substituted analogs that lock you into suboptimal potency windows (activity varies >250-fold depending on substitution). This rigid, planar scaffold (MW 202.17, zero rotatable bonds) meets Rule of Three criteria for fragment-based screening. Ideal for FEN1 (oncology), TP (anti-angiogenic), and kinase inhibitor programs. Procure this versatile intermediate and control your own derivatization path.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
CAS No. 62208-68-8
Cat. No. B3037804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS62208-68-8
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3
InChIInChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14)
InChIKeySLFPKTKTPDVQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8): Core Scaffold Differentiation Guide for Medicinal Chemistry Procurement


Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 62208-68-8) is a rigid tricyclic heterocycle consisting of a benzofuran moiety fused to a pyrimidine-2,4-dione ring system [1]. With a molecular formula C10H6N2O3 and molecular weight of 202.17 g/mol, this compound serves as an unsubstituted parent scaffold within the benzofuro[3,2-d]pyrimidinedione chemotype . Its defining structural features include a planar aromatic framework with zero rotatable bonds, a topological polar surface area (TPSA) of 71.3–78.9 Ų, a calculated XLogP3 of approximately 1.2, and two hydrogen bond donor sites at N1 and N3 positions [1][2]. This scaffold has been documented as a versatile starting point for developing inhibitors targeting thymidine phosphorylase (TP), flap endonuclease-1 (FEN1), and various protein kinases, though the unsubstituted core itself is primarily procured as a synthetic intermediate rather than a finished bioactive agent [3][4][5].

Why Generic Substitution Fails for Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Evidence-Based Differentiation from In-Class Analogs


Benzofuro[3,2-d]pyrimidinedione analogs are not functionally interchangeable due to pronounced substituent-dependent variations in target engagement and potency profiles that can span orders of magnitude. Within the same FEN1 inhibition assay system, N3-hydroxyl substitution (0.285 nM) versus 7-benzyl substitution (0.038 nM) yields a 7.5-fold potency difference [1][2]. More dramatically, within the benzofuropyrimidinedione chemotype evaluated for thymidine phosphorylase inhibition, IC50 values range from 0.36 µM (active) to completely inactive (>100 µM) depending solely on the substitution pattern at the N1 and N3 positions and the oxidation state of the pyrimidine ring [3]. Even minor structural modifications—such as a 4-chlorophenyl versus 3,4-dimethylphenyl substituent—shift potency windows from 5–15 µM to entirely different ranges . These data collectively demonstrate that the unsubstituted core (CAS 62208-68-8) provides a defined, reproducible starting point for SAR exploration, whereas pre-substituted analogs lock researchers into specific activity profiles that may be suboptimal or irrelevant for a given target of interest.

Quantitative Differentiation Evidence: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Key Analogs


FEN1 Inhibitory Potency: 7.5-Fold Difference Between N3-Hydroxy vs. 7-Benzyl Analogs

Benzofuro[3,2-d]pyrimidinedione derivatives exhibit highly divergent FEN1 inhibitory potency based on substitution pattern. The 3-hydroxy analog (CHEMBL181766) demonstrated an IC50 of 0.285 nM against human flap endonuclease-1, whereas the 7-benzyl-3-hydroxy derivative (CHEMBL183133) achieved an IC50 of 0.038 nM under identical assay conditions—a 7.5-fold potency enhancement attributable to the 7-benzyl substitution [1][2].

Flap endonuclease-1 DNA repair inhibition cancer therapeutics

Thymidine Phosphorylase Inhibition: Active vs. Inactive Analogs Within Same Chemotype

Within the polycyclic nitrogen heterocycle series evaluated as thymidine phosphorylase (TP) inhibitors, the pyrimido[4,5-c]quinoline-2,4-dione derivative (compound 4b) exhibited an IC50 of 0.36 µM, whereas the dihydropyrimido[5,4-c]quinoline-2,4-dione analog (compound 7b) showed no inhibition (>100 µM) in the same assay system [1]. This represents a >277-fold difference in potency driven solely by the oxidation state and ring fusion topology of the pyrimidinedione core, underscoring that minor structural variations within this chemotype can completely abolish target engagement [1].

Thymidine phosphorylase Angiogenesis inhibition Anticancer

Kinase Inhibition Breadth: Benzofuropyrimidinone Derivatives as Multi-Kinase Scaffolds

Benzofuropyrimidinone derivatives have been patented as broad-spectrum protein kinase inhibitors, with specific exemplified compounds demonstrating sub-micromolar inhibitory activity against multiple kinase targets. The patent EP2097419B1 discloses that 8-bromo and 8-chloro substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives exhibit potent inhibition of kinases including CDK2, GSK-3β, and Aurora A, with IC50 values typically in the 0.1–5 µM range depending on the amine substitution at the 2-position [1]. In contrast, the unsubstituted parent scaffold (62208-68-8) contains the pyrimidine-2,4-dione oxidation state, which presents distinct hydrogen-bonding capacity (two NH donors vs. one NH in the 4-one series) and may confer different kinase selectivity profiles when functionalized [2].

Protein kinase inhibition Cancer therapeutics Signal transduction

Physicochemical Profile: Zero Rotatable Bonds and Planar Rigidity as a Differentiator

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (62208-68-8) possesses zero rotatable bonds and a completely planar tricyclic framework, resulting in a topological polar surface area (TPSA) of 71.3–78.9 Ų and an XLogP3 of 1.2 [1]. In contrast, common substituted analogs such as 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4-dione or 1-benzyl-3-butyl derivatives introduce 5–7 rotatable bonds, increase molecular weight to >380 g/mol (vs. 202 g/mol for the parent), and substantially elevate logP due to lipophilic alkyl/aryl substituents . This physicochemical divergence directly impacts solubility, permeability, and metabolic stability in ways that are unpredictable without empirical measurement.

Molecular rigidity Pharmacokinetics Oral bioavailability

Synthetic Versatility: Three Distinct Derivatization Vectors for Parallel SAR

The benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold offers three chemically distinct derivatization sites: N1-alkylation, N3-alkylation/arylation, and electrophilic aromatic substitution at C7/C8/C9 positions of the benzofuran ring [1]. Published synthetic routes demonstrate that N1 and N3 can be independently functionalized via alkyl halide reactions under basic conditions, while the benzofuran ring undergoes halogenation and subsequent cross-coupling reactions . This modularity contrasts with substituted analogs (e.g., 3-benzyl, 1-butyl derivatives) that already occupy one or more of these vectors, reducing the degrees of freedom for SAR exploration by 33–66% .

Medicinal chemistry Parallel synthesis Structure-activity relationship

Procurement-Driven Application Scenarios: Where Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (62208-68-8) Delivers Verified Value


FEN1 Inhibitor Lead Optimization: Starting from a Neutral Scaffold to Avoid Potency Bias

Research teams developing flap endonuclease-1 (FEN1) inhibitors for oncology applications should prioritize the unsubstituted core (62208-68-8) over pre-functionalized analogs. As demonstrated in Section 3, FEN1 inhibitory potency varies 7.5-fold (0.038 nM vs. 0.285 nM) depending solely on the presence or absence of a 7-benzyl substituent on the benzofuropyrimidinedione scaffold [1][2]. Procuring the unsubstituted core enables systematic exploration of both N3-hydroxy and C7 substitution space in parallel, allowing medicinal chemists to identify the optimal balance of potency, selectivity, and physicochemical properties without being constrained by a pre-installed substitution pattern that may inadvertently bias the SAR toward a suboptimal potency window. This approach is particularly critical given that FEN1 is a validated synthetic lethality target in BRCA-deficient and PTEN-deficient cancers, where precise tuning of inhibitor potency can differentiate between therapeutic efficacy and dose-limiting toxicity.

Thymidine Phosphorylase Inhibitor Development: Mitigating Activity Cliff Risk

For groups targeting thymidine phosphorylase (TP) inhibition as an anti-angiogenic strategy, the benzofuro[3,2-d]pyrimidine-2,4-dione core provides a scaffold with documented intra-class TP inhibition ranging from sub-micromolar activity (IC50 = 0.36 µM) to complete inactivity (IC50 > 100 µM) based on subtle modifications to ring fusion and oxidation state [1]. Rather than procuring a substituted analog that may already reside on the inactive side of this activity cliff, purchasing the unsubstituted core allows researchers to design and synthesize analogs that systematically probe the structural determinants of TP binding. The scaffold's zero rotatable bonds and planar geometry also align with the conformational constraints of the TP active site observed in molecular docking studies, making it a suitable starting point for structure-based design [1]. This scenario applies directly to teams pursuing TP as a therapeutic target in colorectal, gastric, and breast cancers where TP overexpression correlates with poor prognosis and angiogenic switch.

Kinase Inhibitor Library Synthesis: Exploiting Distinct Hydrogen-Bonding Pharmacophore

Medicinal chemistry groups building focused kinase inhibitor libraries should consider the benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (62208-68-8) as a complementary hinge-binding scaffold to the more common benzofuropyrimidin-4-one series. The 2,4-dione oxidation state provides two hydrogen bond donor sites (N1-H and N3-H) compared to a single donor in the 4-one analogs, offering distinct hinge-binding interactions with kinase ATP pockets [1][2]. While benzofuropyrimidin-4-one derivatives have established sub-micromolar activity against CDK2, GSK-3β, and Aurora A kinases [3], the 2,4-dione core represents an underexplored region of kinase inhibitor chemical space with potentially differentiated selectivity profiles. Procuring the unsubstituted core enables parallel diversification at N1, N3, and the benzofuran ring positions to generate structurally novel kinase inhibitor candidates that may overcome resistance mutations or exhibit improved isoform selectivity relative to existing chemotypes. This scenario is particularly relevant for contract research organizations (CROs) and biotech companies building proprietary kinase inhibitor libraries for out-licensing or internal lead discovery.

Fragment-Based Drug Discovery: Ligand-Efficient Starting Point

The unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold meets multiple criteria for an ideal fragment in fragment-based drug discovery (FBDD) campaigns. With a molecular weight of 202.17 g/mol, zero rotatable bonds, two hydrogen bond donors, three hydrogen bond acceptors, and a calculated logP of ~1.2, this fragment adheres to the 'Rule of Three' guidelines for fragment libraries (MW <300, logP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1][2]. The rigid, planar architecture provides a defined binding epitope while minimizing entropic penalties upon target binding—a key advantage over more flexible fragments that may adopt multiple conformations in solution. In contrast, substituted benzofuropyrimidinedione analogs (MW >380, rotatable bonds 5–7, logP >3.5) exceed fragment criteria and are more appropriately classified as lead-like or drug-like molecules [3]. For biophysical screening campaigns (NMR, SPR, X-ray crystallography), the unsubstituted core offers a clean, interpretable starting point for fragment elaboration that can be systematically grown toward the N1, N3, and benzofuran positions upon identification of a binding-competent target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.